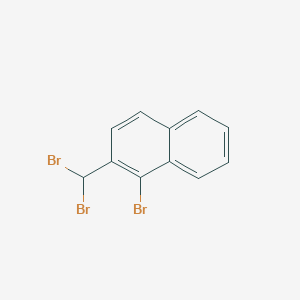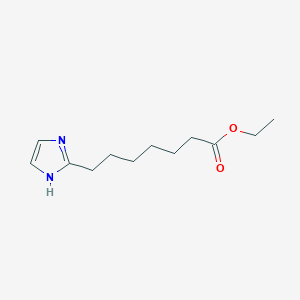
1-Bromo-2-(dibromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(dibromomethyl)naphthalene is an organic compound with the molecular formula C11H7Br3. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 2 are replaced by bromine atoms and a dibromomethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene derivatives. One common method involves the use of alumina-supported copper (II) bromide as a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as photobromination and catalytic bromination. The reaction conditions, including temperature, solvent, and brominating agents, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(dibromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of different naphthalene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the dibromomethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated naphthalene derivatives, while oxidation and reduction reactions can produce different functionalized naphthalene compounds .
Scientific Research Applications
1-Bromo-2-(dibromomethyl)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies related to molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dibromomethyl)naphthalene involves its interaction with specific molecular targets. The bromine atoms and the dibromomethyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene: A similar compound with a methyl group instead of a dibromomethyl group.
1,4-Dibromo-2-(dibromomethyl)benzene: Another compound with a similar dibromomethyl group but different aromatic core.
2,3-Bis(dibromomethyl)naphthalene: A compound with two dibromomethyl groups on the naphthalene core.
Uniqueness: 1-Bromo-2-(dibromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core.
Properties
Molecular Formula |
C11H7Br3 |
|---|---|
Molecular Weight |
378.88 g/mol |
IUPAC Name |
1-bromo-2-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H |
InChI Key |
FARLZWYKRKCBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)


![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)

![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)




![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
